

# 2-Chloroadenosine chemical properties and structure

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## Compound of Interest

Compound Name: 2-Chloroadenosine

Cat. No.: B027285

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## 2-Chloroadenosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Chloroadenosine** (2-CADO) is a synthetic analog of the endogenous nucleoside adenosine. [1][2][3][4][5] It is characterized by the presence of a chlorine atom at the 2-position of the purine ring, which confers metabolic stability by rendering it resistant to deamination by adenosine deaminase (ADA). This stability makes **2-Chloroadenosine** a valuable tool in pharmacological research to study the effects of adenosine receptor activation. It acts as a non-selective agonist for adenosine receptors, with varying affinities for the A1, A2A, and A3 subtypes. Beyond its action on cell surface receptors, **2-Chloroadenosine** can be transported into cells and undergo intracellular metabolism, leading to effects independent of receptor signaling, such as the induction of apoptosis. This guide provides a detailed overview of the chemical properties, structure, and key biological signaling pathways of **2-Chloroadenosine**.

### Chemical Structure and Properties

**2-Chloroadenosine** is a purine nucleoside composed of a 2-chloroadenine base attached to a ribose sugar moiety.

Structure:

- Systematic Name (IUPAC): (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Chemical Formula: C<sub>10</sub>H<sub>12</sub>ClN<sub>5</sub>O<sub>4</sub>
- Canonical SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)O)Cl)N
- InChI Key: BIXYYZIIJIXVFW-UUOKFMHZSA-N

The structure consists of a planar purine ring system linked via a  $\beta$ -N9-glycosidic bond to the C1' position of the ribofuranose sugar. The chlorine atom at the C2 position of the purine ring is a key feature that distinguishes it from adenosine.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Chloroadenosine**.

Property	Value	Source(s)
Molecular Weight	301.69 g/mol	
Appearance	White to off-white solid/crystalline powder	
Melting Point	133-136 °C (decomposes)	
160 °C (decomposes) (hemihydrate)		
162 °C		
Boiling Point	591.8 °C at 760 mmHg (predicted)	
Density	2.19 g/cm <sup>3</sup> (predicted)	

## Solubility

**2-Chloroadenosine** exhibits varying solubility in different solvents.

Solvent	Solubility	Source(s)
Water	25 mM	
Soluble		
DMSO	100 mM	
2.5 mg/mL		
Methanol	Slightly soluble (with heating and sonication)	
Ethanol	0.25 mg/mL	
DMF	2 mg/mL	
DMSO:PBS (pH 7.2) (1:10)	0.1 mg/mL	

## Biological Activity and Signaling Pathways

**2-Chloroadenosine** exerts its biological effects through two primary mechanisms: activation of cell-surface adenosine receptors and intracellular metabolic pathways following transport into the cell.

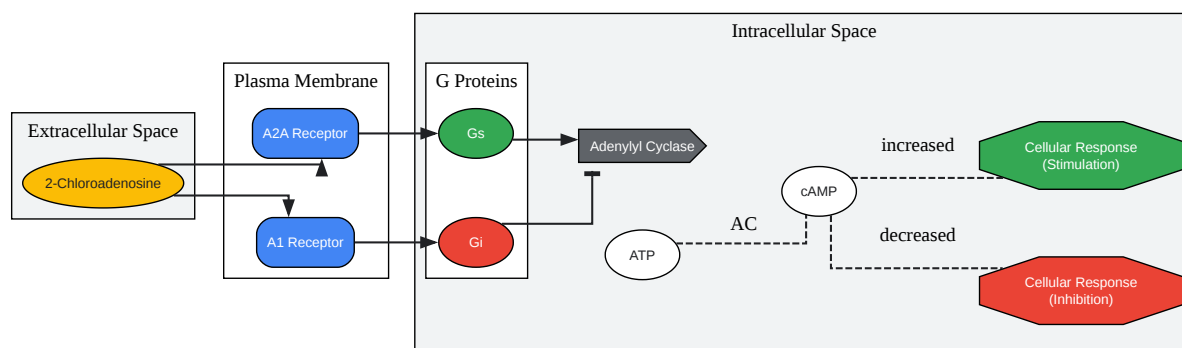
### Adenosine Receptor Agonism

**2-Chloroadenosine** is a non-selective agonist of adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). It binds to A1, A2A, and A3 receptors with different affinities, initiating downstream signaling cascades.

Receptor Subtype	K <sub>i</sub> (nM)	Source(s)
A1	300	
A2A	80	
A3	1900	

The activation of these receptors leads to various cellular responses. For instance, A1 receptor activation typically inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels,

while A2A receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP.

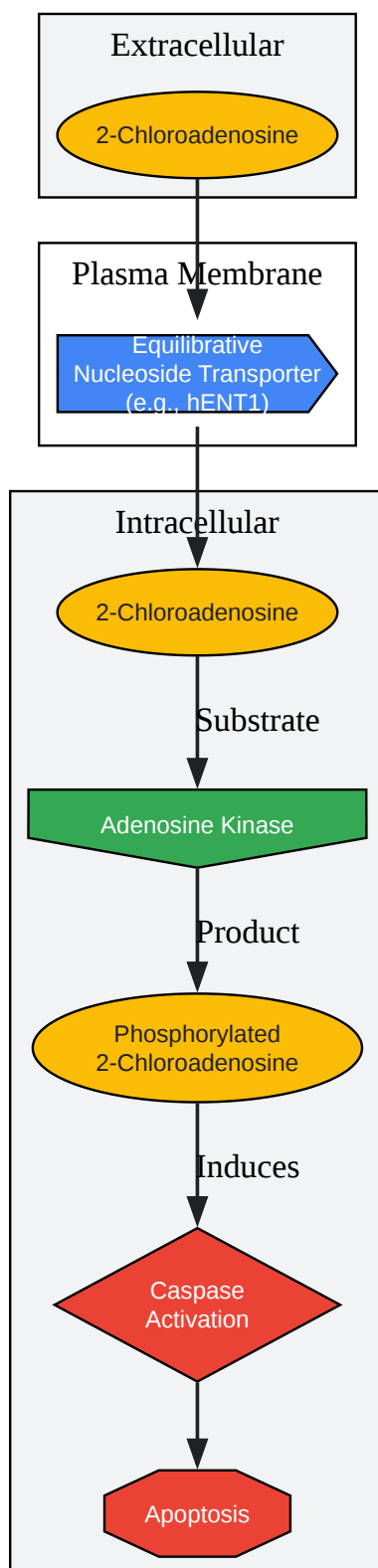


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Caption: Adenosine Receptor Signaling Pathway of **2-Chloroadenosine**.

## Intracellular Signaling and Apoptosis

**2-Chloroadenosine** can be transported into cells via nucleoside transporters, such as the human equilibrative nucleoside transporter (hENT). Once inside the cell, it can be phosphorylated by adenosine kinase. The resulting phosphorylated **2-Chloroadenosine** metabolites can induce apoptosis through the activation of a caspase-dependent pathway. This mechanism of action is independent of cell surface adenosine receptor signaling.



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Caption: Intracellular Apoptosis Pathway of **2-Chloroadenosine**.

## Experimental Protocols

The following are generalized protocols for key experiments related to the characterization of **2-Chloroadenosine**. These should be adapted and optimized for specific experimental conditions.

### Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid compound.

Materials:

- **2-Chloroadenosine** powder
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Mortar and pestle (optional, for fine powder)
- Spatula

Procedure:

- Ensure the **2-Chloroadenosine** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
- Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

- Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- The melting point is reported as the range between these two temperatures.

## Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in an aqueous buffer.

Materials:

- **2-Chloroadenosine** powder
- Phosphate-buffered saline (PBS), pH 7.4
- Small glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Analytical balance
- Spectrophotometer or HPLC system for concentration measurement

Procedure:

- Add an excess amount of **2-Chloroadenosine** to a series of vials containing a known volume of PBS (e.g., 1 mL). The excess solid should be visible.
- Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with PBS to a concentration within the linear range of the analytical method.
- Determine the concentration of **2-Chloroadenosine** in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its  $\lambda_{\text{max}}$  or HPLC with a standard curve).
- Calculate the original concentration in the supernatant to determine the solubility.

## Radioligand Binding Assay for Adenosine Receptor Affinity ( $K_i$ )

This protocol outlines a competitive binding assay to determine the affinity ( $K_i$ ) of **2-Chloroadenosine** for a specific adenosine receptor subtype.

Materials:

- Cell membranes expressing the target adenosine receptor (e.g., A1, A2A, or A3)
- A suitable radioligand for the target receptor (e.g., [ $^3\text{H}$ ]-CGS 21680 for A2A)
- **2-Chloroadenosine**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding inhibitor (e.g., a high concentration of a known agonist or antagonist)
- 96-well plates
- Glass fiber filters
- Cell harvester



- Scintillation counter and scintillation fluid

Procedure:

- Prepare serial dilutions of **2-Chloroadenosine** in the assay buffer.
- In a 96-well plate, add the following to each well:
  - Cell membrane preparation
  - Assay buffer
  - Radioligand at a concentration near its  $K_d$
  - Varying concentrations of **2-Chloroadenosine** or buffer (for total binding) or the non-specific inhibitor (for non-specific binding).
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of **2-Chloroadenosine** by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the **2-Chloroadenosine** concentration and fit the data to a one-site competition model using non-linear regression to determine the  $IC_{50}$  value.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Measurement of Intracellular cAMP Accumulation

This protocol describes a method to measure changes in intracellular cAMP levels in response to **2-Chloroadenosine**, typically in cells expressing adenosine receptors.

Materials:

- Cultured cells expressing the adenosine receptor of interest
- **2-Chloroadenosine**
- Phosphodiesterase inhibitor (e.g., IBMX)
- Cell lysis buffer
- cAMP assay kit (e.g., ELISA or fluorescence-based)
- Plate reader

Procedure:

- Seed cells in a multi-well plate and grow to the desired confluency.
- Pre-treat the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
- Stimulate the cells with varying concentrations of **2-Chloroadenosine** for a defined time (e.g., 15-30 minutes) at 37°C. Include appropriate controls (e.g., vehicle, known agonist).
- Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the cAMP concentration in the cell lysates using the assay kit and a plate reader.
- Normalize the cAMP levels to the protein concentration in each sample.
- Plot the cAMP concentration as a function of the **2-Chloroadenosine** concentration to generate a dose-response curve and determine the EC50 value.

## Assessment of Apoptosis by DNA Fragmentation Assay

This protocol describes the detection of apoptosis by visualizing the characteristic DNA laddering pattern.

Materials:

- Cultured cells
- **2-Chloroadenosine**
- Cell lysis buffer (containing a non-ionic detergent)
- RNase A
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol and sodium acetate
- Agarose
- Electrophoresis buffer (e.g., TBE)
- DNA loading dye
- DNA stain (e.g., ethidium bromide or SYBR Safe)
- Agarose gel electrophoresis system and UV transilluminator

Procedure:

- Treat cells with **2-Chloroadenosine** (typically in the  $\mu\text{M}$  range) for a specified duration (e.g., 24-72 hours) to induce apoptosis. Include an untreated control.
- Harvest both adherent and floating cells and wash with PBS.
- Resuspend the cell pellet in lysis buffer and incubate on ice.

- Centrifuge the lysate to pellet high molecular weight DNA and cellular debris.
- Treat the supernatant with RNase A to digest RNA, followed by Proteinase K to digest proteins.
- Extract the DNA using phenol:chloroform:isoamyl alcohol.
- Precipitate the DNA from the aqueous phase with sodium acetate and cold ethanol.
- Wash the DNA pellet with 70% ethanol and air dry.
- Resuspend the DNA in a small volume of TE buffer.
- Add DNA loading dye to the samples and load them onto an agarose gel (typically 1.5-2%).
- Run the gel electrophoresis until the dye front has migrated an adequate distance.
- Stain the gel with a DNA stain and visualize the DNA under UV light.
- Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs.

## Conclusion

**2-Chloroadenosine** is a versatile pharmacological tool with well-defined chemical properties and a dual mechanism of action involving both cell surface receptor activation and intracellular pathways. Its metabolic stability makes it a reliable agent for studying adenosine-mediated signaling in various physiological and pathological contexts. This guide provides a foundational understanding of its chemical nature, biological activities, and the experimental methodologies used to characterize it, serving as a valuable resource for researchers in pharmacology and drug development.

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